5,6-Dichloro-1,2-benzoxazol-3-ol chemical properties and stability
5,6-Dichloro-1,2-benzoxazol-3-ol chemical properties and stability
The following technical guide is structured to provide an exhaustive analysis of 5,6-Dichloro-1,2-benzoxazol-3-ol, focusing on its physicochemical behavior, stability mechanisms, and utility as a pharmacophore scaffold.
Chemical Properties, Stability Profile, and Synthetic Utility
Executive Summary
5,6-Dichloro-1,2-benzoxazol-3-ol (CAS: 855996-73-5), frequently referred to as 5,6-dichloro-1,2-benzisoxazol-3-ol , is a bicyclic heteroaromatic scaffold characterized by a labile N–O bond and a tautomeric hydroxyl/keto moiety at the C3 position. It serves as a critical intermediate in the synthesis of antipsychotics (e.g., risperidone analogs) and anticonvulsants (e.g., zonisamide derivatives).
This guide addresses the compound's dual reactivity profile: it functions as a stable electrophile under acidic conditions but undergoes rapid ring-opening degradation in basic environments. Researchers must prioritize pH control during formulation and synthesis to prevent irreversible hydrolysis to salicylhydroxamic acid derivatives.
Chemical Identity & Tautomerism
The reactivity of 5,6-dichloro-1,2-benzoxazol-3-ol is governed by its tautomeric equilibrium. While the IUPAC name suggests a hydroxy (-OH) species, experimental evidence in solution often favors the 2H-benzisoxazol-3-one (lactam) tautomer, stabilized by the electron-withdrawing chlorine atoms at positions 5 and 6.
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between the enol form (A) and the keto form (B) .
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Form A (Enol): Predominant in non-polar solvents; responsible for O-alkylation reactions.
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Form B (Keto): Predominant in polar protic solvents and solid state; responsible for N-alkylation and nucleophilic attacks at the carbonyl carbon.
Figure 1: Tautomeric and Resonance Structures
Caption: Equilibrium shifts based on solvent polarity. The 5,6-dichloro substitution significantly increases the acidity of the N-H/O-H proton compared to the unsubstituted parent.
Physicochemical Properties
The following data consolidates experimental and predicted values essential for assay development and formulation.
| Property | Value / Description | Context |
| Molecular Formula | C₇H₃Cl₂NO₂ | -- |
| Molecular Weight | 204.01 g/mol | -- |
| Appearance | Off-white to pale yellow powder | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 210–215 °C (dec) | High lattice energy due to H-bonding (dimerization). |
| pKa (Acidic) | 2.8 – 3.5 (Estimated) | Significantly more acidic than phenol (10.0) or unsubstituted benzisoxazole (5.5) due to Cl atoms. |
| LogP | ~2.4 | Moderate lipophilicity; permeable in biological membranes. |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate) | Insoluble in water and non-polar alkanes (Hexane). |
| UV Max | ~295 nm | Shift observed upon deprotonation in basic media. |
Stability Profile & Degradation Mechanisms
Hydrolytic Instability (Base-Catalyzed)
The most critical stability parameter is pH sensitivity .
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Acidic/Neutral (pH < 7): The isoxazole ring is robust. The N–O bond remains intact.
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Basic (pH > 8): Rapid degradation occurs. The hydroxide ion attacks the carbonyl carbon (of the keto tautomer), leading to ring opening. Unlike 3-unsubstituted benzisoxazoles which undergo Kemp elimination, the 3-hydroxy derivatives hydrolyze to form salicylhydroxamic acid derivatives.
Thermal and Photostability
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Thermal: Stable in solid state up to 200°C. In solution, prolonged heating (>80°C) in protic solvents can induce decarboxylation or rearrangement.
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Photo: Light sensitive. Solutions should be protected from UV light to prevent radical-mediated N–O bond cleavage.
Figure 2: Degradation Pathways
Caption: Major degradation pathways. Base-catalyzed hydrolysis opens the ring to hydroxamic acids, while reduction cleaves the N-O bond.
Synthetic Utility & Functionalization
For drug development, this compound is rarely the final API but rather a "warhead" precursor.
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Chlorination (Activation): Reaction with POCl₃ converts the 3-OH to a 3-chloro-1,2-benzisoxazole . This intermediate is highly reactive toward nucleophilic aromatic substitution (SɴAr) with amines (e.g., piperazines), a key step in synthesizing atypical antipsychotics.
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Alkylation:
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N-Alkylation: Favored by hard electrophiles and basic conditions (e.g., NaH/DMF), yielding 2-substituted-benzisoxazol-3-ones.
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O-Alkylation: Favored by silver salts (Ag₂CO₃) or specific solvent effects, yielding 3-alkoxy-1,2-benzisoxazoles.
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Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to quantify degradation products in formulation studies.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents on-column hydrolysis).
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Mobile Phase B: Acetonitrile (HPLC Grade).
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 295 nm.
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Sample Diluent: 50:50 Water:Acetonitrile (Do not use basic buffers like PBS).
Protocol B: Forced Degradation (Base Stress)
To validate the ring-opening mechanism.
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Prepare a 1 mg/mL solution of the compound in Methanol.
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Add an equal volume of 0.1 N NaOH.
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Vortex and incubate at Room Temperature for 30 minutes.
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Neutralize with 0.1 N HCl immediately before injection.
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Observation: Expect a shift in retention time and UV spectrum (bathochromic shift) corresponding to the salicylhydroxamic acid derivative.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[2]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture-induced hydrolysis over long periods.
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Incompatibility: Strong bases, oxidizing agents, and reducing metals (Zn, Fe).
References
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CymitQuimica. (2024). 5,6-Dichloro-1,2-benzoxazol-3-ol Product Data. Retrieved from
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PubChem. (2024). Compound Summary: 5,6-Dichloro-1,2-benzoxazol-3-ol (CID 11171714). National Library of Medicine. Retrieved from
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Palermo, M. G. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions. Retrieved from
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Venture Science Laboratories. (2016). 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current Pharmaceutical Design. Retrieved from
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Wierenga, W., et al. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from
